N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxazole ring, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and oxazole rings. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The oxazole ring is often prepared via the cyclization of α-haloketones with primary amines. The final step involves the coupling of the thiadiazole and oxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions typically yield nitro or halogenated derivatives .
Scientific Research Applications
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in structure but lacks the thiadiazole and oxazole rings.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the overall structure and functional groups.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: Shares the methoxyphenyl group but has a different core structure.
Uniqueness
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of thiadiazole and oxazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18N4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H18N4O3S/c1-13-18(19(25-28-13)14-8-4-3-5-9-14)20(26)22-21-24-23-17(29-21)12-15-10-6-7-11-16(15)27-2/h3-11H,12H2,1-2H3,(H,22,24,26) |
InChI Key |
VUGPIMPASOHVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4OC |
Origin of Product |
United States |
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